Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
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Overview
Description
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate is a chemical compound with the molecular formula C16H17NO3. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate can be synthesized through a reduction reaction. A typical synthetic route involves the reduction of (E)-ethyl 4-[(2-hydroxybenzylidene)amino]benzoate using sodium borohydride (NaBH4) in ethanol. The reaction is carried out by dissolving the precursor compound in ethanol and adding an excess of sodium borohydride. The mixture is stirred until the yellow color disappears, indicating the completion of the reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: As mentioned, the compound can be synthesized through the reduction of its Schiff base precursor.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction yields this compound, while oxidation could yield corresponding ketones or aldehydes.
Scientific Research Applications
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions and its potential to act as a ligand in coordination chemistry. These interactions can influence biological processes, such as enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: Another Schiff base with similar structural features but different substituents.
Ethyl 4-[(2-chlorobenzyl)amino]benzoate: A compound with a chlorine substituent, which may exhibit different chemical and biological properties.
Ethyl 4-[(2-furoylamino)benzoate: A compound with a furoyl group, which can affect its reactivity and applications.
Properties
IUPAC Name |
ethyl 4-[(2-hydroxyphenyl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h3-10,17-18H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPABNQXOKQIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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